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Executive Summary
GSK256073 is a potent and selective agonist of the G-protein coupled receptor 109A

(GPR109A), also known as the hydroxy-carboxylic acid receptor 2 (HCA2). Its primary

mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction

in circulating non-esterified fatty acids (NEFA). This technical guide provides a comprehensive

overview of the role of GSK256073 in glucose homeostasis, summarizing key findings from

clinical and preclinical investigations. While initial short-term studies demonstrated promising

acute improvements in glucose control and insulin sensitivity in individuals with type 2 diabetes

mellitus, longer-term trials revealed a waning of its therapeutic effects, ultimately not achieving

durable glycemic control. This guide details the quantitative outcomes of these studies, the

experimental methodologies employed, and the underlying signaling pathways.

Mechanism of Action: GPR109A-Mediated Inhibition
of Lipolysis
GSK256073 exerts its effects on glucose homeostasis primarily through its action on

adipocytes. By binding to and activating GPR109A, a Gi/G0-coupled receptor, GSK256073
initiates an intracellular signaling cascade that culminates in the reduction of lipolysis.[1] This

process involves the inhibition of adenylyl cyclase, leading to decreased intracellular

concentrations of cyclic AMP (cAMP).[1] The reduction in cAMP levels subsequently diminishes
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the activity of protein kinase A (PKA), a key enzyme responsible for the phosphorylation and

activation of hormone-sensitive lipase (HSL).[1] The decreased activity of HSL results in a

reduced breakdown of triglycerides into glycerol and NEFA, thereby lowering their release into

the bloodstream. The reduction in circulating NEFA is believed to alleviate insulin resistance in

peripheral tissues such as the liver and skeletal muscle, leading to improved glucose uptake

and utilization.
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Diagram 1: GSK256073 Signaling Pathway in Adipocytes.

Clinical Efficacy in Type 2 Diabetes Mellitus
The clinical development of GSK256073 has been characterized by promising acute effects on

glucose metabolism that were not sustained in longer-term studies.

Short-Term Efficacy (2-Day Study)
A randomized, single-blind, placebo-controlled, crossover study investigated the acute effects

of GSK256073 in 39 subjects with type 2 diabetes mellitus.[2] Participants received a placebo

and two of four different GSK256073 dosing regimens for two days.[2]
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Parameter 5 mg BID 10 mg QD 25 mg BID 50 mg QD

Change in

Weighted Mean

Glucose (24-48h,

mmol/L)

-0.63 -0.60 -0.87 -0.72

HOMA-IR Score

Reduction (%)

27-47% (across

all doses)

27-47% (across

all doses)

27-47% (across

all doses)

27-47% (across

all doses)

BID: twice daily,

QD: once daily.

[2]

All tested regimens of GSK256073 resulted in a statistically significant reduction in the

weighted mean glucose concentration over a 24 to 48-hour period, with the 25 mg twice-daily

dose showing the greatest effect.[2] This improvement in glucose homeostasis was

accompanied by a notable decrease in HOMA-IR scores, suggesting enhanced insulin

sensitivity.[2] Furthermore, the study observed a sustained suppression of NEFA and glycerol

concentrations throughout the 48-hour dosing period, consistent with the drug's mechanism of

action.[2] Importantly, these beneficial metabolic effects were not associated with flushing, a

common side effect of other HCA2 agonists like niacin.[2]

Long-Term Efficacy (12-Week Study)
A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial was conducted to

evaluate the longer-term safety and efficacy of GSK256073 in 94 patients with type 2 diabetes

inadequately controlled with metformin.[3]
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Parameter 5 mg BID 10 mg QD 25 mg BID 50 mg QD

Change in

HbA1c at Week

12 (from

placebo)

Not statistically

significant

Not statistically

significant

Not statistically

significant
-0.30%

NEFA

Suppression
Lost by Week 6 Lost by Week 6 Lost by Week 6

Reduced by

Week 6

The primary endpoint of this study, a significant change from baseline in glycosylated

hemoglobin (HbA1c) at week 12, was not met.[3] While all treatment groups showed a

decrease in HbA1c, these changes were not statistically significant compared to placebo.[3]

The most substantial, though not statistically significant, reduction was a 0.30% decrease from

placebo in the 50 mg once-daily group.[3]

Crucially, the study revealed that the initial robust suppression of NEFA observed on day 2 was

not maintained. By week 6, the pharmacological activity on NEFA was lost for the 5mg BID,

10mg QD, and 25mg BID doses, and was reduced for the 50mg QD dose.[3] This attenuation

of the primary pharmacodynamic effect likely contributed to the lack of durable glycemic

control.[3]

Experimental Protocols
Short-Term (2-Day) Clinical Trial (NCT01147861)

Study Design: A randomized, single-blind, placebo-controlled, three-period crossover trial.[2]

Participants: 39 subjects with a diagnosis of type 2 diabetes mellitus.[2]

Intervention: Each participant received placebo and two of the four GSK256073 regimens

over three two-day treatment periods, with a washout period between each. The regimens

were 5 mg BID, 10 mg QD, 25 mg BID, and 50 mg QD.[2]

Key Assessments:

Glucose: Weighted mean glucose concentrations were determined over a 24 to 48-hour

period post-initial dose.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25773496/
https://pubmed.ncbi.nlm.nih.gov/25773496/
https://pubmed.ncbi.nlm.nih.gov/25773496/
https://pubmed.ncbi.nlm.nih.gov/25773496/
https://pubmed.ncbi.nlm.nih.gov/25773496/
https://pubmed.ncbi.nlm.nih.gov/23701262/
https://pubmed.ncbi.nlm.nih.gov/23701262/
https://www.benchchem.com/product/b607794?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23701262/
https://pubmed.ncbi.nlm.nih.gov/23701262/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insulin Sensitivity: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) was

calculated from fasting glucose and insulin levels.[2]

Lipolysis Markers: Serum concentrations of non-esterified fatty acids (NEFA) and glycerol

were measured throughout the dosing period.[2]

Insulin and C-peptide: Serum levels were monitored in conjunction with glucose

concentrations.[2]

Long-Term (12-Week) Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.[3]

Participants: 94 patients with type 2 diabetes mellitus inadequately controlled with metformin.

[3]

Intervention: Following a two-week placebo run-in, participants were randomized to receive

GSK256073 (5mg BID, 10mg QD, 25mg BID, or 50mg QD) or a matching placebo in

addition to their ongoing metformin therapy for 12 weeks.[3]

Key Assessments:

Primary Endpoint: Change from baseline in HbA1c at week 12.[3]

Pharmacodynamics: Plasma NEFA concentrations were measured at baseline, on day 2,

and at week 6 to assess the durability of the anti-lipolytic effect.[3]

Safety and Tolerability: Monitored throughout the study.[3]
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Short-Term (2-Day) Study Workflow Long-Term (12-Week) Study Workflow

Screening of
 T2DM Patients (n=39)

Randomization to
 Crossover Sequences

Period 1 (2 days)
- Placebo or GSK256073

- Frequent Sampling

Washout

Period 2 (2 days)
- Placebo or GSK256073

- Frequent Sampling

Washout

Period 3 (2 days)
- Placebo or GSK256073

- Frequent Sampling

Data Analysis:
Glucose, Insulin, HOMA-IR, NEFA

Screening of
 T2DM Patients on Metformin (n=94)

2-Week Placebo Run-in

Randomization to Parallel Groups

12-Week Treatment:
- Placebo or GSK256073

- Regular Visits

Assessments:
- Baseline, Day 2, Week 6 (NEFA)

- Week 12 (HbA1c)
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Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b607794?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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